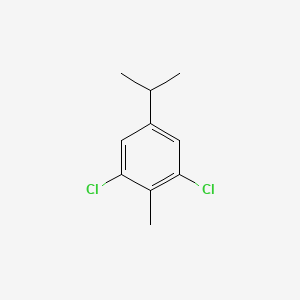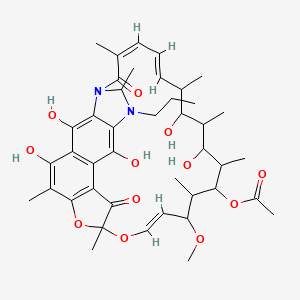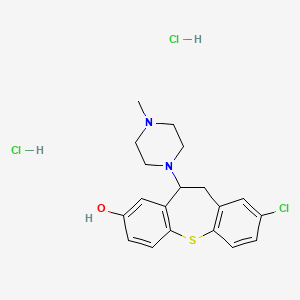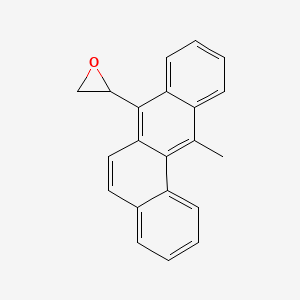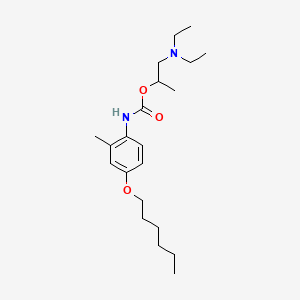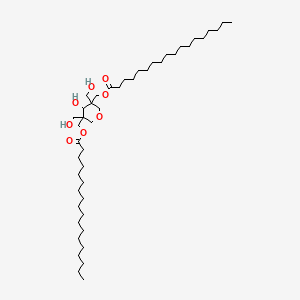
(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16BrNO2. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a trimethylammonium group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide typically involves the reaction of 5-hydroxy-2-methoxyphenyl with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-hydroxy-2-methoxyphenyl, trimethylamine, hydrobromic acid.
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete mixing of the reactants.
Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetrimonium bromide: Another quaternary ammonium compound with similar antiseptic properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetramethylammonium bromide: Used in various chemical reactions and as a phase-transfer catalyst.
Uniqueness
(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its wide range of applications.
Propriétés
| 66967-81-5 | |
Formule moléculaire |
C10H16BrNO2 |
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
(5-hydroxy-2-methoxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO2.BrH/c1-11(2,3)9-7-8(12)5-6-10(9)13-4;/h5-7H,1-4H3;1H |
Clé InChI |
ONIZXHXKWOPLIG-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1=C(C=CC(=C1)O)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



